molecular formula C18H20BrFN2O2 B1390499 (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide CAS No. 1063629-72-0

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide

Cat. No. B1390499
M. Wt: 395.3 g/mol
InChI Key: ZZBMGSPUKMCIRM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, also known as 4FPP-AH, is a novel small molecule that has recently been identified as a potential therapeutic agent for a variety of medical conditions. 4FPP-AH is a derivative of the well-known piperazine family of compounds and has been studied for its potential to act as a monoamine reuptake inhibitor, as well as for its anti-inflammatory and analgesic properties.

Scientific Research Applications

Antimicrobial Activities

  • A study by Yolal et al. (2012) on the synthesis of eperezolid-like molecules, including derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, revealed high anti-Mycobacterium smegmatis activity, indicating potential antimicrobial applications (Yolal et al., 2012).

Acetylcholinesterase Inhibitors

  • Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazine derivatives, evaluating their inhibitory activity toward acetylcholinesterase. This research suggests applications in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease (Saeedi et al., 2019).

Sigma 2 Binding Site Affinity

  • Perregaard et al. (1995) synthesized a series of compounds, including 4-fluorophenyl substituted derivatives, with high affinity for sigma 1 and sigma 2 binding sites. This research is crucial in understanding the binding characteristics of these compounds, which could have implications in neurological studies (Perregaard et al., 1995).

Synthesis and Characterization

  • Menteşe et al. (2015) conducted a study on the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, indicating a methodology for creating novel compounds that may have varied scientific applications (Menteşe et al., 2015).

Carbonic Anhydrase Inhibitors

  • Tuğrak et al. (2019) synthesized new mono Mannich bases with piperazines, evaluating their inhibitory effects on human carbonic anhydrase I and II isoenzymes. This study opens potential therapeutic avenues in conditions related to carbonic anhydrases (Tuğrak et al., 2019).

Photo-degradation Studies

  • Wu et al. (2007) analyzed the photo-degradation behavior of thiazole-containing compounds, which includes derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide. This research is significant in understanding the stability of these compounds under various conditions (Wu et al., 2007).

Synthesis of Derivatives

  • Aggarwal et al. (2007) synthesized new derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, furthering the chemical knowledge and potential applications of these compounds (Aggarwal et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2.BrH/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16;/h1-9,17H,10-13H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBMGSPUKMCIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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